![molecular formula C16H20N4O2 B4132310 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4132310.png)
6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide
Overview
Description
6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide, also known as Oxitriptan, is a chemical compound that belongs to the class of pyrimidines. Oxitriptan is a potent and selective inhibitor of the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting enzyme in the biosynthesis of serotonin. This compound has been the subject of extensive research due to its potential therapeutic applications in the treatment of several neurological and psychiatric disorders.
Mechanism of Action
6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide exerts its pharmacological effects by selectively inhibiting the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting enzyme in the biosynthesis of serotonin. By inhibiting TPH, 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide reduces the production of serotonin in the brain, leading to a decrease in the levels of this neurotransmitter. This mechanism of action has been shown to be effective in treating several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide are primarily related to its ability to modulate the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By reducing the levels of serotonin, 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide can lead to a reduction in the symptoms of depression, anxiety, and OCD. Additionally, the compound has been shown to improve social behavior and communication in animal models of ASD.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide in lab experiments is its selectivity for the enzyme TPH. This selectivity allows researchers to specifically target the serotonin biosynthesis pathway, without affecting other neurotransmitter systems. However, one of the limitations of using 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide. One potential area of investigation is the role of this compound in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the optimal dosing and administration strategies for 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide in clinical settings. Finally, there is a need for the development of more potent and selective TPH inhibitors, which could lead to the development of more effective treatments for serotonin-related disorders.
Scientific Research Applications
6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of several neurological and psychiatric disorders. Some of the disorders that 6-oxo-N-phenyl-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide has been investigated for include depression, anxiety, obsessive-compulsive disorder (OCD), and autism spectrum disorders (ASD). The compound has also been studied for its potential use as a diagnostic tool for serotonin-related disorders.
properties
IUPAC Name |
6-oxo-N-phenyl-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-14-11-13(15(22)17-12-7-3-1-4-8-12)18-16(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,22)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWBDCDEHBURU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(CC(=O)N2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.